molecular formula C13H14ClNO3 B12219104 2-(4-chlorophenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid

2-(4-chlorophenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B12219104
M. Wt: 267.71 g/mol
InChI Key: KBRGSQUTVIXEDV-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound with a complex structure It contains a pyrrolidine ring substituted with a 4-chlorophenyl group, an ethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-chlorophenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid
  • 2-(4-fluorophenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid
  • 2-(4-methylphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid

Uniqueness

2-(4-chlorophenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from its analogs with different substituents on the phenyl ring .

Properties

Molecular Formula

C13H14ClNO3

Molecular Weight

267.71 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H14ClNO3/c1-2-15-11(16)7-10(13(17)18)12(15)8-3-5-9(14)6-4-8/h3-6,10,12H,2,7H2,1H3,(H,17,18)

InChI Key

KBRGSQUTVIXEDV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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